N-(4-bromo-2-fluorophenyl)-2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H16BrFN4OS and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-2-fluorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 434.02122 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal and Apoptotic Effects
- A study by Çavușoğlu, Yurttaş, and Cantürk (2018) investigated the synthesis and biological activities of triazole-oxadiazole compounds. They found that these compounds, including similar structures to the queried compound, showed potent antifungal and apoptotic activities against various Candida species (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Agents
- Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) synthesized and studied the anticancer activity of 5-methyl-4-phenyl thiazole derivatives. They demonstrated notable selectivity and apoptosis-inducing potential in certain cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Mushroom Tyrosinase Inhibitors
- Hassan et al. (2022) explored the inhibitory activity of 1,2,4-triazole based compounds against mushroom tyrosinase. They identified that compounds with similar structural attributes showed significant inhibitory activity, suggesting potential applications in treating melanogenesis (Hassan et al., 2022).
Anti-inflammatory Activity
- Research by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antimicrobial Activity
- Fahim and Ismael (2019) studied the synthesis and antimicrobial activity of novel sulphonamide derivatives, highlighting the potential of similar structures in combating various microbial infections (Fahim & Ismael, 2019).
Potential Pesticides
- Olszewska, Pikus, and Tarasiuk (2008) characterized derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including structures similar to the queried compound, as potential pesticides, as evidenced by their powder diffraction data (Olszewska, Pikus, & Tarasiuk, 2008).
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN4OS/c1-11-4-3-5-14(8-11)24-12(2)22-23-18(24)26-10-17(25)21-16-7-6-13(19)9-15(16)20/h3-9H,10H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWRAKZKQNSZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Br)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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